Malononitrile, (ethoxyethylidene)-
Description
Malononitrile, (ethoxyethylidene)-, also referred to as ethoxymethylene malononitrile, is a specialized malononitrile derivative characterized by an ethoxyethylidene substituent. Its structure consists of a malononitrile core (two cyano groups attached to a central carbon) modified with an ethoxy group (-OCH₂CH₃) linked via an ethylidene (-CH=CH-) moiety. This compound is primarily utilized in heterocyclic synthesis, particularly in the preparation of pyrazolo[1,5-a]pyrimidine and pyrazolopyrazole derivatives through Knoevenagel condensation or multi-component reactions . Its reactivity stems from the electron-withdrawing cyano groups, which enhance electrophilicity, and the ethoxy group, which may improve solubility in polar solvents.
Properties
CAS No. |
63917-11-3 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-(2-ethoxyethylidene)propanedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-2-10-4-3-7(5-8)6-9/h3H,2,4H2,1H3 |
InChI Key |
GMZMDJNLXLSHTJ-UHFFFAOYSA-N |
SMILES |
CCOCC=C(C#N)C#N |
Canonical SMILES |
CCOCC=C(C#N)C#N |
Other CAS No. |
63917-11-3 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
One of the primary applications of malononitrile derivatives, including 1-ethoxyethylidene malononitrile, is in organic synthesis. It serves as a versatile building block for synthesizing various organic compounds, particularly in the formation of heterocycles.
Reactions Involving Malononitrile
- Condensation Reactions : Malononitrile can undergo condensation with aldehydes and ketones to form α-cyano compounds, which are valuable intermediates in organic synthesis.
- Cyclization Reactions : It is often used in cyclization reactions to produce pyridine and pyrimidine derivatives, which have significant pharmaceutical importance.
Medicinal Chemistry
Research has demonstrated that malononitrile derivatives exhibit biological activity, making them candidates for drug development.
Case Studies
- A study indicated that certain malononitrile derivatives showed promising anti-proliferative activity against cancer cell lines, suggesting potential as anti-cancer agents .
- Other research highlighted the use of malononitrile in synthesizing novel inhibitors for cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy .
Materials Science
Malononitrile compounds have applications in materials science, particularly in developing polymers and nanomaterials.
Polymer Chemistry
- The incorporation of malononitrile into polymer matrices can enhance properties such as thermal stability and mechanical strength.
- Research has explored the use of malononitrile-based monomers in creating conductive polymers, which are essential for electronic applications.
Analytical Chemistry
Malononitrile is utilized as a reagent in analytical chemistry for detecting and quantifying various substances.
Chromatography and Mass Spectrometry
- It is used in chromatographic techniques to separate complex mixtures.
- Its derivatives can serve as internal standards or calibration agents in mass spectrometry due to their well-defined mass spectra .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for heterocycles; condensation and cyclization reactions |
| Medicinal Chemistry | Anti-cancer agents; CDK inhibitors |
| Materials Science | Enhancements in polymer properties; development of conductive materials |
| Analytical Chemistry | Reagent for chromatography; internal standards in mass spectrometry |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Malononitrile Derivatives
Structural and Reactivity Comparisons
Ethoxyethylidene Malononitrile vs. Benzylidene Malononitrile
- Structure: Ethoxyethylidene malononitrile: Substituent = ethoxyethylidene (-OCH₂CH₂-CH=). Benzylidene malononitrile: Substituent = benzylidene (Ph-CH=).
- Reactivity: Ethoxyethylidene derivatives exhibit enhanced solubility in polar solvents due to the ethoxy group, facilitating reactions in ethanol or aqueous media . Benzylidene derivatives, with aromatic substituents, are more lipophilic and participate in π-π stacking interactions, favoring solid-state reactions or electrochemical syntheses .
- Applications: Ethoxyethylidene malononitrile is pivotal in synthesizing 3-amino-4-cyanopyrazolo derivatives for pharmaceutical intermediates . Benzylidene malononitrile is used in electrochemical synthesis of imidazopyridines and as a precursor for fluorescent dyes .
Ethoxyethylidene Malononitrile vs. Arylidenemalononitrile
- Structure: Arylidenemalononitrile: Substituent = arylidene (Ar-CH=).
- Reactivity :
- Applications: Arylidenemalononitriles are key in anticonvulsant drug synthesis (e.g., alkoxypyridines) . Ethoxyethylidene derivatives are less explored in bioactivity but dominant in functional material synthesis .
Ethoxyethylidene Malononitrile vs. Ylidenemalononitrile
- Structure: Ylidenemalononitrile: Substituent = dithiazolylidene (e.g., 4-chloro-5H-1,2,3-dithiazol-5-ylidene) .
- Reactivity: Ylidenemalononitriles form stable isothiazole dicarbonitriles under harsh conditions (e.g., reflux with SCl₂) . Ethoxyethylidene derivatives are more thermally labile, limiting their use in high-temperature reactions.
- Applications: Ylidenemalononitriles yield isothiazole-based agrochemicals . Ethoxyethylidene derivatives focus on optical materials due to tunable solvatochromism .
Research Findings and Trends
- Optical Materials: Ethoxyethylidene malononitrile derivatives exhibit solvatochromic behavior, making them candidates for Cu(II) ion sensors .
- Pharmaceutical Synthesis : Ethoxyethylidene derivatives show promise in pyrazolopyrimidines, though bioactivity studies lag behind arylidene analogs .
- Sustainability: Ethoxyethylidene malononitrile’s compatibility with aqueous reactions aligns with green chemistry trends .
Q & A
Basic: How can solvent-free Knoevenagel condensation reactions involving malononitrile be optimized for high yields?
Methodological Answer:
To optimize solvent-free Knoevenagel condensations, use solid sodium ethoxide as a catalyst under controlled heating (e.g., 80–100°C). Ensure stoichiometric ratios of reactants (e.g., 1:1 molar ratio of aldehyde to malononitrile) and monitor reaction progress via TLC or HPLC. Heterogeneous catalysts like calcite or fluorite can enhance reaction efficiency by reducing side products . Post-reaction purification via recrystallization or column chromatography ensures product purity. For example, solvent-free protocols have achieved quantitative yields in synthesizing 4H-pyrano[3,2-c]pyridine derivatives .
Basic: What are the critical safety protocols for handling and storing malononitrile in laboratory settings?
Methodological Answer:
- Storage: Store malononitrile in airtight containers under inert gas (N₂/Ar) at temperatures below 25°C, away from oxidizing agents (e.g., peroxides) and strong acids/bases .
- Handling: Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Implement spill containment measures (e.g., absorbent pads) and train personnel on emergency procedures for skin/eye exposure.
- Exposure Limits: Adhere to NIOSH guidelines (3 ppm TWA over 10 hours) and monitor airborne concentrations using gas chromatography or infrared spectroscopy .
Basic: How can liquid-liquid extraction efficiency for isolating malononitrile from aqueous solutions be improved?
Methodological Answer:
Use multiple small-volume extractions (e.g., 3 × 100 mL ether) rather than a single large volume to maximize partition efficiency. Calculate the partition coefficient (K = solubility in ether/solubility in water = 20 g/100 mL ÷ 13.3 g/100 mL ≈ 1.5). Apply the formula:
For 40 g malononitrile in 400 mL water, three ether extractions yield \sim24.63 g (61.6% efficiency) .
Advanced: How do electronic effects of acceptor groups in malononitrile derivatives influence NMR chemical shifts?
Methodological Answer:
Strong electron-withdrawing groups (e.g., malononitrile) induce upfield shifts in ¹H NMR due to reduced electron density at adjacent protons. Compare derivatives with varying acceptors (e.g., thiobarbituric vs. malononitrile) to correlate substituent electronegativity with δ values. For example, H-3 protons in 4H-pyran-4-ylidene derivatives shift upfield (6.86–8.76 ppm) when malononitrile is present, reflecting its strong acceptor capacity . Computational methods (e.g., B3LYP/6-311+G(d)) validate these trends by modeling charge distribution .
Advanced: What mechanistic pathways govern multi-component reactions involving malononitrile intermediates?
Methodological Answer:
In reactions like pyranopyrazole synthesis, malononitrile undergoes Knoevenagel condensation with aldehydes to form benzylidene intermediates. These react via Michael addition with nucleophiles (e.g., pyrrole derivatives), followed by cyclization catalyzed by Fe-doped calcium oxalate. Track intermediates using in situ IR or mass spectrometry. For example, intermediate I (from aldehyde and malononitrile) reacts with 3MQ1 to form II, which loses malononitrile to yield styrylquinoxalinones .
Advanced: How can computational and experimental data resolve contradictions in malononitrile dimerization studies?
Methodological Answer:
Compare DFT-optimized geometries (bond lengths, angles) with crystallographic data to identify discrepancies. For malononitrile dimers, hydrogen bonding in the crystal phase shortens C2–N1 bonds (calc. 1.15 Å vs. expt. 1.14 Å). Use rotational spectroscopy to account for spin statistics affecting line intensities in astrophysical searches . Validate tautomer stability via Gibbs free energy calculations (e.g., MP2/cc-pVTZ) .
Advanced: What orthogonal methods ensure accurate purity assessment of malononitrile derivatives?
Methodological Answer:
Combine HPLC (for quantitative analysis), ¹H/¹³C NMR (structural verification), and IR spectroscopy (functional group identification). For o-chlorobenzylidenemalononitrile, optimize desorption conditions using orthogonal experimental design (e.g., varying temperature, solvent ratios) and validate via GC-MS . Cross-reference with X-ray diffraction for crystalline derivatives .
Advanced: How are occupational exposure limits (OELs) for malononitrile determined in absence of inhalation data?
Methodological Answer:
Derive OELs via toxicity ratios from subcutaneous studies. Malononitrile is \sim3× more toxic than isobutyronitrile (LD₅₀: 25 mg/kg vs. 75 mg/kg). Apply safety factors (e.g., 10×) to animal data, resulting in a NIOSH-recommended 3 ppm TWA. Monitor workplace air using passive samplers and validate via LC-MS analysis of urinary thiocyanate (CN⁻ metabolite) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
